Methacryloxymethyltrimethylgermane

Description

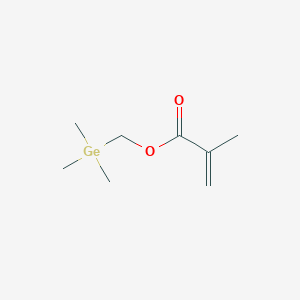

Structure

2D Structure

Properties

IUPAC Name |

trimethylgermylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYKMPSIISPSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Ge](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634516 | |

| Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125668-59-9 | |

| Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methacryloxymethyltrimethylgermane

Precursor Chemistry and Reaction Pathways

The primary route to methacryloxymethyltrimethylgermane relies on the initial formation of a stable tetraalkylgermane precursor from germanium tetrachloride. This is followed by selective functionalization to introduce the polymerizable methacrylate (B99206) group.

Synthesis from Germanium Tetrachloride Precursors

Synthesis of Tetramethylgermanium (Me₄Ge): The first step involves the exhaustive methylation of germanium tetrachloride using a Grignard reagent, typically methylmagnesium bromide (MeMgBr) or methylmagnesium iodide (MeMgI). The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The highly reactive Grignard reagent displaces all four chlorine atoms on the germanium center to form the volatile and relatively stable tetramethylgermanium. The successful formation of this precursor is critical for the subsequent steps.

Synthesis of Trimethylgermylmethyl Chloride (Me₃GeCH₂Cl): The next stage involves the selective monochlorination of the methyl group of tetramethylgermanium. A common laboratory method for this transformation is free-radical photochlorination. This reaction is typically initiated by the photolysis of chlorine gas (Cl₂) dissolved in an inert solvent containing the tetramethylgermanium. The ultraviolet light generates chlorine radicals, which then abstract a hydrogen atom from a methyl group on the germanium, leading to the formation of a trimethylgermylmethyl radical. This radical then reacts with another molecule of chlorine to yield the desired trimethylgermylmethyl chloride and a new chlorine radical, thus propagating the chain reaction. Careful control of the reaction conditions, such as the stoichiometry of chlorine and the reaction time, is necessary to minimize the formation of di- and trichlorinated byproducts.

Synthesis of this compound: The final step is the esterification of the trimethylgermylmethyl group with a methacrylate moiety. This is typically achieved by reacting trimethylgermylmethyl chloride with a methacrylate salt, such as sodium methacrylate, in a nucleophilic substitution reaction. Alternatively, the trimethylgermylmethyl chloride can be first converted to the corresponding alcohol, trimethylgermylmethanol (Me₃GeCH₂OH), via hydrolysis or reaction with a suitable hydroxide (B78521) source. This alcohol is then esterified with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl or methacrylic acid byproduct and drive the reaction to completion. This final step attaches the polymerizable methacrylate group, yielding the target monomer, this compound. A study published in the Journal of Vacuum Science & Technology B describes the synthesis of trimethylgermylmethyl methacrylate from germanium tetrachloride, outlining a similar pathway. aip.org

Optimized Synthesis Protocols and Yield Enhancement Strategies

Efforts to improve the efficiency of this compound synthesis focus on optimizing each step of the reaction sequence to maximize the yield and purity of the final product while minimizing waste and side reactions.

For the initial Grignard reaction, strategies to enhance the yield of tetramethylgermanium include the slow, controlled addition of germanium tetrachloride to an excess of the Grignard reagent at low temperatures to manage the exothermicity of the reaction and suppress the formation of partially alkylated and polymeric byproducts. The choice of solvent can also play a crucial role, with THF often being preferred for its ability to solvate the Grignard reagent effectively.

The photochlorination step is often a source of yield loss due to the formation of multiple chlorinated products. Optimization of this step involves precise control over the amount of chlorine added and the irradiation time. The use of a large excess of tetramethylgermanium can favor monochlorination. Alternative, more selective chlorination methods are also being explored to improve the yield of trimethylgermylmethyl chloride.

In the final esterification step, the choice of the acylating agent and the reaction conditions can significantly impact the yield. While methacryloyl chloride is highly reactive, it can also lead to side reactions. Using methacrylic anhydride in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can offer a milder and more selective route to the final ester. The thorough removal of water from all reactants and solvents is also critical to prevent the hydrolysis of the starting materials and the product.

Below is a representative data table outlining the typical reactants and expected yields for each step in the synthesis of this compound, based on established laboratory procedures.

| Step | Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Typical Yield (%) |

| 1 | Germanium Tetrachloride (GeCl₄) | Methylmagnesium Bromide (MeMgBr) | Diethyl Ether | Anhydrous, Low Temperature | Tetramethylgermanium (Me₄Ge) | 75-85 |

| 2 | Tetramethylgermanium (Me₄Ge) | Chlorine (Cl₂) | Carbon Tetrachloride | UV Irradiation | Trimethylgermylmethyl Chloride (Me₃GeCH₂Cl) | 60-70 |

| 3 | Trimethylgermylmethanol (Me₃GeCH₂OH) | Methacryloyl Chloride | Pyridine | 0°C to Room Temperature | This compound | 80-90 |

Polymerization Kinetics and Mechanisms of Methacryloxymethyltrimethylgermane

Free Radical Polymerization Studies

No specific studies on the free-radical polymerization of Methacryloxymethyltrimethylgermane were found. While the polymerization of methacrylate (B99206) monomers is a well-understood field, the influence of the trimethylgermane group on the kinetics and mechanism of polymerization of this specific monomer has not been documented.

Initiation Mechanisms and Germyl (B1233479) Radical Formation

Information regarding the specific initiation mechanisms and the potential formation of germyl radicals during the polymerization of this compound is not available in the current body of scientific literature.

Propagation Rates and Chain Growth Dynamics with Methacrylates

There is no published data on the propagation rate constants or the dynamics of chain growth for the homopolymerization of this compound or its copolymerization with other methacrylates.

Termination Pathways in Radical Polymerization

Specific termination pathways, whether by combination or disproportionation, for radicals derived from this compound have not been investigated or reported.

Copolymerization with Co-monomers

Synthesis and Characterization of Copolymers with Chloromethylstyrene

No literature was found detailing the synthesis, characterization, or analysis of copolymers of this compound and chloromethylstyrene.

Investigation of Copolymerization Parameters (e.g., Q, e values)

The reactivity ratios (r1, r2) and the Alfrey-Price parameters (Q and e values) for this compound have not been experimentally determined or reported. These parameters are crucial for predicting how a monomer will behave in a copolymerization reaction. The Q value relates to the resonance stabilization of the monomer and the resulting radical, while the e value describes the polarity of the monomer's double bond. Without these values, a quantitative discussion of its copolymerization behavior is not possible.

Influence of Steric Effects on Polymerization Kinetics and Macromolecular Architecture

The polymerization of vinyl monomers is significantly influenced by the nature of the substituent groups attached to the double bond. In the case of this compound, the bulky trimethylgermyl group (-Ge(CH₃)₃) introduces considerable steric hindrance, which plays a crucial role in both the kinetics of polymerization and the resulting macromolecular architecture.

The steric bulk of the trimethylgermyl moiety can affect the rate of propagation in radical polymerization. Generally, bulky substituents near the reactive center can hinder the approach of the incoming monomer, leading to a decrease in the propagation rate constant (kₚ). While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of polymerization kinetics suggest that its kₚ would be lower compared to less hindered methacrylates like methyl methacrylate (MMA). rsc.org The relationship between monomer structure and reactivity is complex; a highly reactive monomer often corresponds to a less reactive radical and vice versa. rsc.org The stability of the macroradical is essential for chain growth, and bulky groups can contribute to this stability. rsc.org

Furthermore, steric effects can influence the termination reactions during polymerization. In high-viscosity media, the mobility of large polymer radicals becomes restricted, leading to a decrease in the termination rate constant, a phenomenon known as the gel effect or autoacceleration. researchgate.net While this is a general feature of free-radical polymerization, the bulkiness of the side chains in poly(this compound) could potentially influence the onset and magnitude of this effect. rsc.orgresearchgate.net

The final polymer architecture is a result of the interplay between propagation, termination, and chain transfer events, all of which are influenced by the steric characteristics of the monomer. The specific arrangement of the bulky side groups along the polymer chain will ultimately dictate the material's solution and solid-state properties. nist.gov

Photosensitized Polymerization Systems Involving this compound

Photosensitized polymerization is a powerful technique that utilizes a photoinitiator to absorb light and generate reactive species, typically free radicals, which then initiate polymerization. researchgate.net This method allows for spatial and temporal control over the polymerization process and is widely used in applications such as coatings, adhesives, and 3D printing. nih.govresearchgate.net Germanium-containing compounds, particularly acylgermanes, have emerged as highly efficient photoinitiators for radical polymerization under visible light. nih.govresearchgate.netnih.gov

The efficiency of a photosensitized polymerization system depends on several factors, including the absorption characteristics of the photoinitiator, the efficiency of radical generation, and the reactivity of these radicals towards the monomer. researchgate.netnih.gov Acylgermanes are classified as Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon irradiation to form initiating radicals. nih.govacs.orggoogle.com Specifically, the Ge-C(O) bond cleaves, generating highly reactive germyl radicals. nih.govacs.org

| Factor | Description | Impact on Polymerization |

|---|---|---|

| Photoinitiator Type | Acylgermanes are efficient Type I photoinitiators that generate reactive germyl radicals. nih.govacs.org | High rate of initiation due to the high reactivity of germyl radicals. nih.gov |

| Light Absorption | A good match between the lamp's emission spectrum and the initiator's absorption spectrum is crucial for efficient light absorption. nih.gov | Maximizes the energy transfer to the photoinitiator, leading to more efficient radical generation. |

| Initiator Concentration | The amount of photoinitiator in the formulation. imaging.org | Higher concentrations generally lead to faster polymerization rates but can also affect the final polymer properties. imaging.org |

| Monomer Reactivity | The inherent reactivity of the monomer's double bond towards the initiating radicals. rsc.org | The high reactivity of germyl radicals with methacrylate double bonds suggests efficient initiation for this compound. nih.gov |

Laser-induced polymerization allows for precise, three-dimensional control over the polymerization process, making it a key technology for fabricating micro-optical components, waveguides, and holographic data storage media. researchgate.netresearchgate.net The underlying principle is the spatial modulation of the refractive index of the polymer.

When a laser is focused into a photopolymerizable formulation containing this compound and a suitable photoinitiator, polymerization occurs preferentially in the high-intensity regions of the laser beam. The conversion of the monomer into a polymer results in a change in the local density and molar refractivity of the material, leading to a change in its refractive index. researchgate.netreading.ac.uk

The magnitude of the refractive index change (Δn) is a critical parameter for optical applications. In polymers like poly(methyl methacrylate) (PMMA), laser-induced modification can lead to a positive refractive index change. researchgate.netfao.org This change can be attributed to several factors, including depolymerization followed by crosslinking, and changes in the material's absorption spectrum. researchgate.netreading.ac.uk For this compound, the incorporation of the germanium atom, which has a higher atomic number and different polarizability compared to carbon, can be expected to influence the refractive index of the resulting polymer. The precise control offered by laser-induced polymerization allows for the creation of intricate patterns of varying refractive indices within the polymer matrix.

Recent advancements have demonstrated the ability to modify the refractive index of polymers on the nanoscale using techniques like tip-enhanced femtosecond laser nanoimprinting. arxiv.org This method allows for the creation of features with high spatial resolution, opening up possibilities for the fabrication of advanced photonic devices. arxiv.org The use of this compound in such systems could offer unique advantages due to the properties imparted by the germanium element.

| Technique | Principle | Application |

|---|---|---|

| Laser-Induced Polymerization | Spatially controlled polymerization using a focused laser beam, leading to localized changes in refractive index. researchgate.netresearchgate.net | Fabrication of waveguides, gratings, and other micro-optical components. researchgate.net |

| Femtosecond Laser Micromachining | Utilizes ultrashort laser pulses to induce photochemical and structural modifications within the polymer bulk, altering the refractive index. researchgate.netreading.ac.uk | Creation of 3D optical data storage and complex photonic structures. researchgate.net |

| Tip-Enhanced Nanoimprinting | Focusing a laser onto a sharp metallic tip to achieve nanoscale modification of the polymer's refractive index. arxiv.org | High-resolution patterning for nano-photonics and integrated optical circuits. arxiv.org |

Structural Characterization and Advanced Spectroscopic Analysis of Methacryloxymethyltrimethylgermane and Its Polymers

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, including Methacryloxymethyltrimethylgermane and its polymers. oxinst.comsolubilityofthings.com It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the precise determination of molecular structure. oxinst.com

Proton NMR (¹H NMR) spectroscopy is instrumental in characterizing the monomeric and polymeric forms of this compound. In the monomer, distinct signals corresponding to the different proton environments are observed. The disappearance of signals attributed to the vinyl group protons, typically found between 5.3 and 5.9 ppm, upon polymerization confirms the conversion of the monomer into the polymer chain. researchgate.net

For the polymer, the ¹H NMR spectrum reveals characteristic signals for the polymer backbone and the side chains. The protons of the main polymer chain typically appear in the aliphatic region of the spectrum. researchgate.net The chemical shifts of the protons in the trimethylgermane group and the methoxy (B1213986) group provide further confirmation of the polymer's structure.

Here is a representative table of ¹H NMR chemical shifts for poly(methacrylate) type structures, which are analogous to the expected shifts for poly(this compound).

| Proton Type | Chemical Shift (ppm) |

| α-methyl group of the copolymer | 0.934 - 1.092 (broad) |

| Methylene (B1212753) protons of the backbone | 1.898 - 1.965 (broad) |

| Methyleneoxy protons | 3.818 - 4.294 |

| Methyl protons of the ester | ~3.6 |

Note: The exact chemical shifts for poly(this compound) may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of polymers. wikipedia.org Unlike ¹H NMR, ¹³C NMR spectra are typically simpler, with each chemically non-equivalent carbon atom giving a single peak in proton-decoupled spectra. wikipedia.org This technique is particularly useful for analyzing the backbone structure of poly(this compound).

The polymerization of the monomer results in the disappearance of the vinyl carbon signals (typically in the 120-140 ppm range) and the appearance of signals corresponding to the saturated carbons of the polymer backbone. researchgate.net The chemical shifts of the carbonyl carbon, the quaternary carbon, and the carbons of the trimethylgermane and methoxy groups provide a complete picture of the polymer's structure. auremn.org

Below is a table summarizing typical ¹³C NMR chemical shifts for the backbone of methacrylate-based polymers.

| Carbon Type | Chemical Shift (ppm) |

| α-methyl carbon | 16 - 19 |

| Polymer backbone methylene carbon (-CH₂-) | 35 - 43 |

| Polymer backbone quaternary carbon (-C-) | ~45.5 |

| Carbonyl carbon (C=O) | ~177.0 |

Note: The exact chemical shifts for poly(this compound) may vary.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. pressbooks.publibretexts.org By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to confirm the presence of key chemical bonds. libretexts.org

In the context of this compound and its polymers, IR spectroscopy can be used to:

Confirm the presence of the methacrylate (B99206) group in the monomer: This is indicated by characteristic C=O stretching vibrations (around 1720 cm⁻¹) and C=C stretching vibrations (around 1635 cm⁻¹).

Verify the polymerization process: The disappearance or significant reduction of the C=C stretching vibration is a clear indicator of successful polymerization. researchgate.net

Identify the characteristic bonds of the polymer: The persistent C=O stretching vibration confirms the integrity of the ester group in the polymer. Absorptions corresponding to C-O and Ge-C bonds would also be present.

A table of characteristic IR absorption frequencies for relevant functional groups is provided below.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=O (ester) | Stretch | 1750 - 1735 |

| C=C (alkene) | Stretch | 1680 - 1640 |

| C-H (alkane) | Stretch | 3000 - 2850 |

| C-O | Stretch | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Polymer Composition

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. nih.govmdpi.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org For organogermanium compounds, the isotopic pattern of germanium provides a distinct signature in the mass spectrum. clockss.org

In the study of this compound, MS can confirm the molecular weight of the monomer. For its polymers, MS techniques can provide information about the distribution of molecular weights and the composition of copolymers. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. clockss.org

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polymers. rsc.orgnih.gov It allows for the ionization of large molecules with minimal fragmentation, enabling the determination of the molecular weight distribution of a polymer sample.

In the context of this compound polymerization, ESI-MS can be used to:

Monitor the progress of the polymerization reaction.

Determine the number-average and weight-average molecular weights of the resulting polymer.

Analyze the composition of copolymers by identifying the masses of individual copolymer chains.

Characterize the end-groups of the polymer chains, providing insights into the initiation and termination mechanisms of the polymerization process. rsc.org

Raman Spectroscopy for Vibrational Fingerprinting and Material Changes

Raman spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its unique vibrational modes. youtube.comnih.gov It is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. nih.gov

For this compound and its polymers, Raman spectroscopy can be used for:

Structural characterization: The Raman spectrum provides a detailed vibrational fingerprint that can be used to identify the compound and its polymer. spectroscopyonline.com

Monitoring polymerization: Similar to IR spectroscopy, the disappearance of the C=C stretching band can be monitored to follow the polymerization process.

Analyzing material properties: Changes in the Raman spectrum can indicate alterations in the material's structure, such as those caused by cross-linking or degradation.

The Raman spectrum would be expected to show characteristic bands for the C=O, C-O, C-C, and Ge-C bonds within the polymer structure.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions and optical properties of molecules and materials. This method measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy levels. In the context of this compound and its corresponding polymer, poly(this compound), UV-Vis spectroscopy provides insights into the electronic structure of the methacrylate chromophore and the influence of the organogermanium moiety.

The primary chromophore in this compound is the α,β-unsaturated ester of the methacrylate group. This functional group typically exhibits two characteristic electronic transitions: a strong π → π* transition at shorter wavelengths and a weaker, often forbidden, n → π* transition at longer wavelengths. researchgate.net

The intense π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For simple methacrylates like methyl methacrylate, this transition occurs in the UV region. rsc.org The n → π* transition, which is the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is generally less intense. researchgate.net

For comparative purposes, the UV-Vis absorption data for poly(methyl methacrylate) (PMMA), a structurally similar polymer without the germanium component, are presented below. PMMA is known for its high transparency in the visible range. optic-gaggione.comspecialchem.com

Interactive Data Table: UV-Vis Absorption Data for Related Polymers

| Compound | λmax (nm) | Transition | Solvent/Medium | Reference |

| Poly(methyl methacrylate) (PMMA) | ~270 | n → π* | Thin Film | researchgate.net |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 214 | - | Thin Film | researchgate.net |

It is important to note that the specific absorption maxima and molar absorptivity coefficients for this compound and its polymer would require experimental determination. Such studies would be crucial for fully characterizing the electronic and optical properties of these materials and evaluating their potential in optical applications. The lack of available data highlights an area for future research in the field of organogermanium polymers.

Photoresist Development for Micro- and Nano-lithographic Processing

Polymers containing this compound have been investigated for their utility in high-resolution lithographic processes, which are fundamental to the manufacturing of integrated circuits and other microelectronic devices. spiedigitallibrary.orgnih.gov The presence of germanium in the polymer structure provides key advantages for creating the ultra-small features required in modern electronics. spiedigitallibrary.org

Formulations for Electron-Beam and Deep-UV Lithography

While specific formulations exclusively detailing this compound for electron-beam (e-beam) and deep-ultraviolet (DUV) lithography are not extensively documented in readily available literature, its role as a comonomer in specialized resists is established. spie.org E-beam lithography offers the capability to draw custom patterns with resolutions below 10 nm, but requires resists that are highly sensitive to the electron beam. spiedigitallibrary.org Similarly, DUV lithography, which uses light of short wavelengths (e.g., 248 nm), is a cornerstone of modern semiconductor manufacturing. acs.org

Metal-containing resists, including those with germanium, are explored in e-beam and extreme ultraviolet (EUV) lithography to improve sensitivity and performance. spiedigitallibrary.org The incorporation of elements like germanium into a polymer, such as in a copolymer of this compound and chloromethylstyrene, creates a material that can function as a negative-tone resist. spie.org In such a resist, the areas exposed to radiation (e-beam or DUV) become cross-linked and less soluble in a developer solution. The sensitivity and contrast of these resists are critical parameters that determine their performance in high-resolution patterning. refractiveindex.info

Resistance to Reactive Ion Etching (RIE) Processes

A primary advantage of incorporating this compound into photoresist formulations is the significant enhancement of resistance to reactive ion etching (RIE). spie.org RIE is a dry etching technique that uses a chemically reactive plasma to remove material and transfer a pattern from the resist to the underlying substrate. spiedigitallibrary.org

Research has identified this compound as a comonomer for creating RIE-resistant photoresists. spiedigitallibrary.orgspie.orgscipoly.com When copolymerized with a material like chloromethylstyrene, the resulting polymer exhibits excellent resistance to the fluorine-based plasmas commonly used for etching silicon and its compounds. spiedigitallibrary.orgspie.org During the RIE process, the germanium content in the polymer is believed to form a stable, non-volatile germanium oxide layer upon exposure to the plasma, which acts as a protective barrier, slowing the erosion of the resist. This high etch selectivity allows for the accurate transfer of fine patterns from the resist to the substrate.

Table 1: Application of this compound in RIE-Resistant Photoresists

| Property | Description | Source(s) |

| Application | Comonomer with chloromethylstyrene for RIE resistant photoresist. | spiedigitallibrary.orgspie.org |

| Referenced Study | Mixon, D. et al. J. Vac. Sci. Technol., B 1989, 7(6), 1723. | spiedigitallibrary.orgspie.orgscipoly.com |

| Mechanism | The germanium content enhances resistance to plasma etching processes. | spiedigitallibrary.org |

Potential in Submicron Bilevel Lithographic Processing

The high RIE resistance of polymers containing this compound makes them strong candidates for bilevel lithographic schemes. Bilevel lithography is an advanced technique used to overcome challenges in patterning over topographical features on a substrate. It employs a two-layer resist system: a thin top imaging layer and a thick underlying planarizing layer.

The top layer, which would incorporate the this compound-based polymer, is used to pattern the desired features with high resolution using techniques like e-beam or DUV lithography. Due to its excellent RIE resistance, this thin top pattern can then serve as an effective etch mask during an RIE step that transfers the pattern through the much thicker bottom layer. The ability of the germanium-containing resist to withstand the etching process is crucial for the successful and accurate fabrication of submicron features.

Polymeric Materials with Enhanced Optical Properties

The introduction of germanium into polymer matrices via this compound has been shown to be an effective method for tailoring their optical characteristics. This has led to research into their use for creating advanced optical components and devices. refractiveindex.inforesearchgate.netrefractiveindex.info

Refractive Index Modification in Polymer Matrices (e.g., Polydimethylsiloxane)

One of the key optical properties that can be manipulated is the refractive index (RI). This compound has been identified as a candidate for formulating materials with a high refractive index. spie.org Research has specifically demonstrated its use in modifying the RI of Polydimethylsiloxane (PDMS), a widely used silicone polymer known for its transparency, flexibility, and biocompatibility. researchgate.netrefractiveindex.info

By incorporating this compound and other germanium derivatives into the PDMS matrix before polymerization, researchers have successfully enhanced the photosensitivity of the material. refractiveindex.inforesearchgate.net This allows for localized changes in the refractive index to be "written" into the polymer using techniques like femtosecond (fs) laser writing. researchgate.netrefractiveindex.info This process can create a stable refractive index change, which is the fundamental principle behind fabricating integrated optical components. researchgate.net For instance, studies have shown that doping PDMS with a germanium compound can increase the laser-induced refractive index change by a significant factor compared to pristine PDMS. researchgate.net

Table 2: Refractive Index (RI) Modification Research

| Host Polymer | Dopant Mentioned | Application | Key Finding | Source(s) |

| Polydimethylsiloxane (PDMS) | This compound (MACMTG) | Photosensitization for fs laser writing | Incorporation of Ge-derivatives enhances photosensitivity and allows for RI modification. | refractiveindex.inforesearchgate.netrefractiveindex.info |

| General | This compound | High R.I. contact lenses | Identified as a candidate monomer for high refractive index applications. | spie.org |

Fabrication of Photonic Devices, Waveguides, and Optical Components

The ability to precisely control the refractive index within a polymer bulk opens the door to fabricating a wide array of photonic devices. refractiveindex.inforesearchgate.net By using fs laser writing to inscribe patterns of high refractive index into PDMS doped with this compound, researchers have successfully created optical waveguides. researchgate.net

These waveguides, which are structures that guide light, can be fabricated with low propagation losses (e.g., 0.6 dB/cm), demonstrating the viability of this technique. researchgate.net The process involves focusing a femtosecond laser beam into the bulk of the germanium-doped PDMS, which locally alters the material and creates a higher refractive index at the focal point through a multi-photon non-linear process. refractiveindex.inforesearchgate.net This direct-write capability allows for the three-dimensional fabrication of complex optical circuits, tunable diffraction gratings, and other integrated photonic components within the flexible and stretchable PDMS substrate. researchgate.netrefractiveindex.info

Development of Tunable Diffraction Gratings

Polymers derived from this compound are materials of significant interest for the fabrication of advanced optical components like tunable diffraction gratings. The utility of these polymers stems from their high refractive index and their capacity to be integrated into systems that respond to external stimuli, enabling dynamic control over diffractive properties.

The fundamental principle behind these devices often involves creating a periodic modulation of the refractive index within the material. In one common approach, holographic transmission gratings are recorded in a photopolymer system. This is achieved by exposing the material, which includes the germanium-containing monomer, to a laser interference pattern. The selective polymerization in the high-intensity regions leads to a spatial variation in monomer concentration and density, which in turn creates a fixed refractive index grating. The significant contribution of the germanium atoms in poly(this compound) results in a substantial refractive index contrast between the polymerized and unpolymerized regions, which is essential for high diffraction efficiency.

Tunability is frequently introduced by creating a polymer scaffold that can be filled with liquid crystals (LCs). mdpi.com In such a system, the poly(this compound) forms a stable, periodic structure. The application of an external electric or magnetic field can then reorient the liquid crystal molecules within the scaffold. mdpi.commdpi.com This reorientation changes the effective refractive index of the LC-filled regions, thus modulating the refractive index contrast of the entire grating. mdpi.com Consequently, the diffraction efficiency of the grating can be actively tuned, making these devices suitable for applications in optical switching, wavelength selection, and beam steering. mdpi.comnih.gov

Comparative Polymer Research: Organogermanium versus Organosilicon Systems

A critical area of polymer science is the comparative study of organogermanium polymers, such as poly(this compound), with their direct organosilicon analogs, like poly(methacryloxymethyltrimethylsilane). This research is vital for understanding the structure-property relationships and determining the unique advantages conferred by substituting silicon with germanium.

The most prominent distinction arises from the higher atomic number and greater electron density of germanium compared to silicon. This fundamental atomic difference results in poly(this compound) having a markedly higher refractive index than its silicon counterpart. High refractive index polymers are highly sought after for creating optical components that can efficiently guide and manipulate light. The data below illustrates the typical difference in refractive index observed between these two classes of polymers.

| Property | Poly(this compound) | Poly(methacryloxymethyltrimethylsilane) |

| Monomer Structure | ||

| Typical Refractive Index (n) | > 1.50 | ~ 1.45-1.48 |

Note: Exact refractive index values are dependent on factors such as molecular weight, purity, and measurement wavelength.

In semiconductor manufacturing and microfabrication, the etch resistance of a polymer is a defining characteristic for its use as a photoresist. Organogermanium and organosilicon polymers display distinct behaviors when subjected to plasma etching, a process used to transfer patterns onto a substrate. researchgate.net

During reactive ion etching (RIE) with oxygen (O₂) plasma, both silicon and germanium-containing polymers form a thin, non-volatile oxide layer (SiO₂ and GeO₂, respectively) on their surface. This oxide layer functions as a protective barrier, significantly slowing the etch rate of the underlying polymer. This property is the basis for their use in bilayer or multilayer lithography, where a thin top imaging layer resists the etching process used to pattern a much thicker underlying organic layer. researchgate.net

However, studies comparing the etch mechanisms of silicon and germanium show notable differences. cornell.edulightsources.org For instance, in fluorine-based plasma chemistries, the etch rates can vary significantly. It has been observed that the passivation layer formed on germanium during certain etch processes can be thinner than that formed on silicon. cornell.edu This differential etch response can be exploited to achieve high etch selectivity between the two types of materials, allowing for precise control in complex microfabrication schemes. The choice between a germanium or silicon-containing resist can, therefore, be tailored to the specific plasma chemistry and etching equipment being used. acs.org

Integration into Emerging Advanced Engineering Materials and Composites

The unique properties of polymers derived from this compound make them promising candidates for integration into next-generation optoelectronic and flexible electronic devices. These materials bridge the gap between high-performance inorganic semiconductors and processable, mechanically robust polymers.

In optoelectronics, the high refractive index of germanium is a key advantage. csfusion.orgaps.org Poly(this compound) can be used as a high-refractive-index layer for light extraction enhancement in LEDs or as the core material in flexible polymer waveguides. nih.gov Unlike purely inorganic materials, these polymers can be solution-processed, enabling the use of cost-effective manufacturing techniques like spin-coating or inkjet printing over large and non-rigid substrates.

For flexible electronics, the polymer backbone provides mechanical resilience and adaptability. mdpi.com Materials based on this monomer can serve as flexible substrates, dielectric layers, or encapsulants that protect sensitive electronic components from the environment while accommodating bending and stretching. The incorporation of germanium may also offer unique electronic properties that are currently the subject of active research. arxiv.org

To further augment their intrinsic properties, this compound-based polymers are being explored as matrices for nanomaterial composites and hybrid systems. elsevierpure.comnih.gov By physically embedding functional nanoparticles into the polymer, materials with tailored and enhanced characteristics can be engineered. nih.gov

Furthermore, the incorporation of other nanomaterials can impart entirely new functionalities. Adding germanium nanocrystals could enhance specific photothermal or electronic properties. researchgate.net The creation of these polymer-nanoparticle hybrid systems is a versatile strategy for designing multifunctional materials with precisely controlled optical, electrical, and mechanical properties for advanced technological applications. nih.gov

Conclusion

Methacryloxymethyltrimethylgermane stands as a compelling example of how the principles of organometallic chemistry can be leveraged to design and synthesize novel monomers for advanced polymer materials. Its unique combination of a polymerizable methacrylate (B99206) group and a germanium-containing moiety gives rise to a polymer with a high refractive index and potential for high gas permeability. While research is ongoing to fully characterize and optimize the properties of poly(this compound), its potential applications in high-performance dental materials and specialized gas separation membranes highlight the exciting future of organogermanium polymer chemistry. Further studies are expected to provide more detailed insights into its structure-property relationships and pave the way for its integration into innovative technologies.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of chemical reactions. researchgate.net For methacryloxymethyltrimethylgermane, these methods can be employed to study the mechanisms of its polymerization, including initiation, propagation, and termination steps. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, products, intermediates, and transition states. researchgate.netacs.org

This information is crucial for understanding the kinetics and thermodynamics of the polymerization process. For instance, the activation energies for different reaction pathways can be computed to predict the most likely mechanism. researchgate.net Studies on related organogermanium compounds have shown that the nature of the substituents on the germanium atom can significantly influence reaction barriers. le.ac.ukwikipedia.org For example, the presence of bulky groups can sterically hinder certain reaction pathways. le.ac.uk

Table 1: Representative Calculated Activation Barriers for Related Organogermanium Reactions

| Reaction Type | Model Compound | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Nucleophilic Substitution | (CH₃)₃GeCl + CN⁻ | DFT (B3LYP/6-31G*) | 15.2 |

| Radical Addition | GeH₄ + •CH₃ | G4 Theory | 8.5 |

| Oxidative Addition | GeAr₂ + H₂ | DFT (B3PW91) | 25.7 acs.org |

This table presents hypothetical data based on typical values found in the literature for analogous systems to illustrate the type of information obtained from quantum chemical studies.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

Molecular dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes like polymerization and the resulting polymer structures. nih.govnih.gov For the polymerization of this compound, MD simulations can model the growth of polymer chains and their subsequent arrangement in the bulk material. researchgate.net

These simulations can track the positions and velocities of all atoms in the system over time, governed by a chosen force field that describes the interatomic interactions. nih.gov By simulating the polymerization process, researchers can observe how factors like monomer concentration, temperature, and the presence of an initiator affect the rate of polymerization and the molecular weight distribution of the resulting polymer. nih.gov Furthermore, MD simulations are invaluable for studying the conformational properties of the final polymer, such as chain entanglement, radius of gyration, and the formation of specific microstructures. researchgate.netmdpi.com

Table 2: Typical Parameters and Outputs from MD Simulations of Polymethacrylates

| Simulation Parameter | Typical Value/Range | Key Output |

| Number of Monomers | 100 - 1000 | Polymer Chain Length Distribution |

| Temperature | 300 - 500 K | Glass Transition Temperature (Tg) |

| Pressure | 1 atm | Density of the Polymer |

| Simulation Time | 10 - 100 ns | Radius of Gyration |

| Force Field | OPLSAA, COMPASS | Radial Distribution Functions |

This table provides illustrative examples of parameters and outputs from MD simulations of polymethacrylates, which are structurally similar to the polymer of this compound.

Computational Modeling of Structure-Property Relationships for Advanced Materials

A significant goal in materials science is to understand and predict how the molecular structure of a material determines its macroscopic properties. escholarship.orgaps.org Computational modeling plays a crucial role in establishing these structure-property relationships. dtic.mil For polymers derived from this compound, computational models can correlate molecular features with important material characteristics.

By systematically varying structural parameters in computational models, such as polymer chain length, the degree of branching, and cross-linking density, researchers can predict the resulting mechanical properties (e.g., Young's modulus, tensile strength), thermal properties (e.g., glass transition temperature, thermal stability), and optical properties (e.g., refractive index). aps.orgelsevierpure.com This predictive capability accelerates the design of new materials with tailored functionalities. escholarship.org

Table 3: Illustrative Structure-Property Relationships for a Hypothetical Germanium-Containing Polymer

| Structural Feature | Property Affected | Predicted Trend |

| Increased Molecular Weight | Tensile Strength | Increase |

| Increased Cross-linking Density | Young's Modulus | Increase |

| Introduction of Bulky Side Groups | Glass Transition Temperature | Increase |

| Higher Germanium Content | Refractive Index | Increase |

This table showcases hypothetical trends based on established principles of polymer science and the known effects of incorporating heavy elements like germanium into polymer structures.

Predictive Models for Material Performance in Specific Applications

Building upon the foundation of structure-property relationships, predictive models can be developed to forecast the performance of a material in a specific application. fracturae.commdpi.com These models often employ machine learning algorithms trained on large datasets of experimental and computational data. rsc.orgarxiv.org

For a material like poly(this compound), a predictive model could be developed to estimate its suitability as a high refractive index coating, a gas separation membrane, or a dielectric material. fracturae.com The model would take various structural and compositional parameters as input and predict key performance indicators relevant to the application, such as refractive index at a specific wavelength, gas permeability, or dielectric constant. mdpi.com The development of such models is a key aspect of materials informatics and can significantly reduce the time and cost associated with experimental trial-and-error. arxiv.org

Table 4: Hypothetical Predictive Model Accuracy for Key Performance Indicators of a Germanium-Containing Polymer

| Performance Indicator | Machine Learning Model | Predicted vs. Experimental (R²) |

| Refractive Index | Random Forest | 0.95 |

| Oxygen Permeability | Support Vector Machine | 0.92 fracturae.com |

| Dielectric Constant | Neural Network | 0.94 |

This table presents a hypothetical scenario illustrating the potential accuracy of machine learning models in predicting the performance of a functional polymer.

Q & A

Q. What are the recommended synthetic routes for Methacryloxymethyltrimethylgermane, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation reactions using germanium precursors. A common approach involves reacting germanium tetrachloride with organometallic reagents (e.g., methyl magnesium chloride) under inert atmospheres to prevent oxidation . Modifications may include introducing methacryloyl groups via nucleophilic substitution. Key parameters include temperature control (e.g., −78°C to room temperature), solvent selection (dry ether or THF), and purification via fractional distillation. Yield optimization requires monitoring reaction progress using techniques like GC-MS or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : , , and NMR to confirm bonding environments and germanium coordination .

- FTIR : Identify functional groups (e.g., C=O stretch from methacryloyl moieties).

- Elemental Analysis : Verify stoichiometry.

- GC-MS/HPLC : Assess purity and detect side products. Always cross-validate results with synthetic expectations and reference spectra from analogous germanium compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) due to hydrolysis risks. Use Schlenk lines or gloveboxes for transfers .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid skin/eye contact, as germanium compounds may cause irritation .

- Decomposition Products : Monitor for hazardous byproducts (e.g., methanol, germanium oxides) during reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or crystallographic data may arise from dynamic molecular behavior (e.g., rotational isomers). Employ:

- DFT Calculations : Predict NMR chemical shifts and compare with experimental values .

- X-ray Diffraction : Resolve structural ambiguities (e.g., bond angles, steric effects) .

- Dynamic NMR Studies : Probe temperature-dependent conformational changes. Document all computational parameters (software, basis sets) for reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Standardized Protocols : Strictly control reagent stoichiometry, solvent dryness, and reaction duration.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

- Statistical Design of Experiments (DoE) : Optimize variables (e.g., temperature, catalyst loading) via response surface methodology .

Q. How can researchers ensure reproducibility in studies involving this compound?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Metadata Documentation : Record reaction conditions, purification steps, and instrument calibration details .

- Open Data Repositories : Share raw spectral files and crystallographic data (e.g., Cambridge Structural Database).

- Peer Review : Publish full synthetic procedures in supplementary materials, including negative results (e.g., failed reactions) .

Data Analysis and Interpretation

Q. What are the best practices for analyzing reaction kinetics of this compound in polymerization studies?

- Real-time Monitoring : Use UV-Vis or fluorescence spectroscopy to track monomer consumption.

- Kinetic Modeling : Apply pseudo-first-order approximations or Arrhenius analysis to determine rate constants.

- Crosslink Density Assessment : Employ swelling experiments or rheometry for polymer networks .

Q. How should researchers address discrepancies in thermal stability data for this compound-derived materials?

- TGA-DSC Coupling : Correlate mass loss (TGA) with enthalpy changes (DSC) to identify decomposition pathways.

- Atmosphere Control : Compare stability under nitrogen vs. air to assess oxidative degradation .

- Repeat Trials : Conduct triplicate experiments and report mean values with standard deviations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.